Nickel bis(benzenesulphonate)

Vue d'ensemble

Description

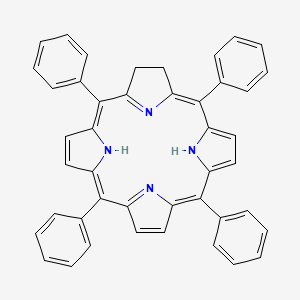

Nickel bis(benzenesulphonate) is a chemical compound with the formula C₁₂H₂₂NiO₁₂S₂ . It is a type of chemical entity and a subclass of a chemical compound .

Molecular Structure Analysis

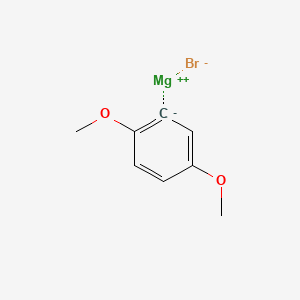

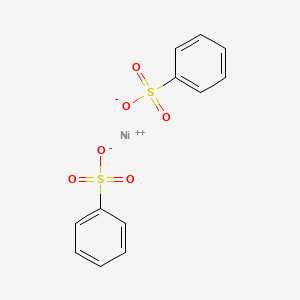

The molecular structure of Nickel bis(benzenesulphonate) is represented by the canonical SMILES string: O.O.O.O.O.O.O=S(=O)([O-])c1ccccc1.O=S(=O)([O-])c1ccccc1.[Ni+2] .

Chemical Reactions Analysis

While specific chemical reactions involving Nickel bis(benzenesulphonate) are not available, a study discusses the electrochemical properties and reactivity of nickel complexes with CO2 . Another study discusses the preparation of NiS using square planar nickel bis(dithiocarbonate) complexes .

Physical And Chemical Properties Analysis

Nickel, in general, is a hard, silvery-white metal that forms cubic crystals. It is malleable, ductile, and has superior strength and corrosion resistance .

Applications De Recherche Scientifique

Catalysis Applications

Nickel complexes, including those similar to nickel bis(benzenesulphonate), have been widely studied for their catalytic properties. For instance, nickel catalysts derived from bis(1,5-cyclooctadiene)nickel have shown efficacy in hydroarylation reactions of alkynes with arylboron compounds, leading to the selective synthesis of multisubstituted arylalkenes and aryldienes (Shirakawa et al., 2001). Moreover, nickel(II) complexes have been employed in ethylene oligomerizations, demonstrating high productivity and selectivity towards butenes as major products (Lee et al., 2011).

Material Science and Polymerization

Nickel complexes are instrumental in the development of materials science, particularly in the synthesis of polymers. For example, nickel-mediated living radical polymerization of methyl methacrylate has yielded polymers with narrow molecular weight distributions, showcasing the potential of nickel catalysts in controlled polymer synthesis (Uegaki et al., 1997). Similarly, nickel(II) complexes have facilitated the polymerization of norbornene and copolymerization with styrene, producing polymers with high molecular weights and specific properties (Zhihao et al., 2021).

Environmental and Energy Applications

Nickel bis(dithiolene) complex nanosheets represent an innovative approach in the field of environmental and energy applications. These π-conjugated nanosheets have been synthesized through bottom-up methods, offering semiconducting properties and potential for redox modulation. Such materials are promising for use in optical data storage and other semiconductor applications (Kambe et al., 2013).

Photostabilization

The photostabilizing action of nickel complexes in polymers, such as polypropylene, has been explored to enhance the material's resistance to degradation under UV light. This application is crucial for extending the lifespan of polymer-based products exposed to sunlight (Allen et al., 1982).

Safety and Hazards

Mécanisme D'action

Target of Action

Nickel bis(benzenesulphonate), also known as Nickel(II) Benzenesulfonate, is a complex compound with a variety of potential targets. Nickel compounds are known to interact with various biological molecules, including proteins and dna .

Mode of Action

Nickel compounds are known to interact with biological molecules, potentially altering their structure and function

Biochemical Pathways

Nickel bis(benzenesulphonate) may affect various biochemical pathways. For instance, nickel has been found to disrupt protein responses and protein response-based biochemical pathways . .

Pharmacokinetics

Nickel compounds are generally known to be absorbed through the respiratory and gastrointestinal tracts, distributed throughout the body, metabolized in the liver, and excreted primarily through urine .

Result of Action

Nickel compounds are known to cause various cellular effects, such as oxidative stress and mitochondrial dysfunction . They can also lead to epigenetic alterations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Nickel bis(benzenesulphonate). For instance, the presence of other metals, pH, temperature, and the presence of organic matter can affect the bioavailability and toxicity of nickel compounds . .

Analyse Biochimique

Biochemical Properties

Nickel bis(benzenesulphonate) plays a significant role in biochemical reactions, particularly those involving nickel-dependent enzymes. Nickel ions are known to be essential cofactors for several enzymes, including urease, carbon monoxide dehydrogenase, and [NiFe]-hydrogenase . These enzymes catalyze a variety of chemical reactions, such as the hydrolysis of urea, the oxidation of carbon monoxide, and the reduction of protons to hydrogen gas. Nickel bis(benzenesulphonate) interacts with these enzymes by providing the necessary nickel ions for their catalytic activity. The nature of these interactions involves the coordination of the nickel ion with the active sites of the enzymes, facilitating the proper orientation and stabilization of the substrates for efficient catalysis.

Cellular Effects

Nickel bis(benzenesulphonate) influences various cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, the presence of nickel ions can modulate the activity of metal-responsive transcription factors, leading to changes in gene expression . These transcription factors regulate the expression of genes involved in metal homeostasis, oxidative stress response, and other cellular functions. Additionally, nickel bis(benzenesulphonate) can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle. The compound’s effects on cell signaling pathways and gene expression can result in altered cellular functions, including changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of nickel bis(benzenesulphonate) involves its interactions with biomolecules at the molecular level. The nickel ion in the compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, nickel ions can inhibit the activity of certain enzymes by displacing essential metal cofactors, such as zinc or magnesium, from their active sites . Conversely, nickel ions can activate enzymes by stabilizing their active conformations or facilitating substrate binding. Additionally, nickel bis(benzenesulphonate) can influence gene expression by binding to metal-responsive elements in the promoter regions of genes, thereby modulating the activity of transcription factors and altering the transcriptional output.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nickel bis(benzenesulphonate) can change over time due to its stability, degradation, and long-term impact on cellular function. The stability of the compound is influenced by factors such as pH, temperature, and the presence of other ions or molecules. Over time, nickel bis(benzenesulphonate) may undergo degradation, leading to the release of nickel ions and benzenesulphonate ligands . Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in gene expression, enzyme activity, and cellular metabolism. In vitro and in vivo studies have shown that prolonged exposure to nickel compounds can lead to oxidative stress, DNA damage, and alterations in cell signaling pathways.

Dosage Effects in Animal Models

The effects of nickel bis(benzenesulphonate) vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can result in significant changes in gene expression, enzyme activity, and cellular metabolism . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, nickel bis(benzenesulphonate) can exhibit toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Animal studies have shown that excessive exposure to nickel compounds can lead to systemic toxicity, affecting multiple organs and systems.

Metabolic Pathways

Nickel bis(benzenesulphonate) is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Nickel ions provided by nickel bis(benzenesulphonate) can serve as cofactors for enzymes involved in these pathways, facilitating their catalytic activity. Additionally, the compound can influence the expression of genes encoding metabolic enzymes, thereby altering the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of nickel bis(benzenesulphonate) within cells and tissues are mediated by specific transporters and binding proteins. Nickel ions can be transported across cell membranes by metal ion transporters, such as the divalent metal transporter 1 (DMT1) and the zinc transporter (ZnT) family . Once inside the cell, nickel ions can bind to metallochaperones and other binding proteins, which facilitate their distribution to various cellular compartments. The localization and accumulation of nickel bis(benzenesulphonate) can be influenced by factors such as the expression levels of transporters and binding proteins, as well as the presence of competing metal ions.

Subcellular Localization

Nickel bis(benzenesulphonate) exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, nickel ions can be directed to the mitochondria, where they participate in metabolic processes such as oxidative phosphorylation. Additionally, nickel bis(benzenesulphonate) can localize to the nucleus, where it can influence gene expression by interacting with metal-responsive transcription factors and other regulatory proteins. The subcellular localization of the compound is critical for its proper function and can determine its overall impact on cellular processes.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Nickel bis(benzenesulphonate) can be achieved through a simple reaction between nickel chloride and benzenesulphonic acid in the presence of a base.", "Starting Materials": [ "Nickel chloride", "Benzenesulphonic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve nickel chloride in water to form a solution", "Add benzenesulphonic acid to the nickel chloride solution", "Add a base (e.g. sodium hydroxide) to the mixture to adjust the pH to around 7-8", "Heat the mixture to around 80-90°C for several hours", "Allow the mixture to cool and filter the resulting solid", "Wash the solid with water and dry it in a vacuum oven to obtain Nickel bis(benzenesulphonate)" ] } | |

| 39819-65-3 | |

Formule moléculaire |

C12H22NiO12S2 |

Poids moléculaire |

481.1 g/mol |

Nom IUPAC |

benzenesulfonate;nickel(2+);hexahydrate |

InChI |

InChI=1S/2C6H6O3S.Ni.6H2O/c2*7-10(8,9)6-4-2-1-3-5-6;;;;;;;/h2*1-5H,(H,7,8,9);;6*1H2/q;;+2;;;;;;/p-2 |

Clé InChI |

XFWCDQMDZATIEY-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-].[Ni+2] |

SMILES canonique |

C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-].O.O.O.O.O.O.[Ni+2] |

| 39819-65-3 | |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[isoindoline-1,4'-piperidin]-3-one](/img/structure/B1590810.png)